ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate
Overview
Description
Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate is a complex organic compound with a molecular formula of C26H26N4O4S This compound is characterized by its intricate structure, which includes a phthalazinyl group, a sulfonyl group, and an ethyl glycinate moiety
Preparation Methods
The synthesis of ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phthalazinyl intermediate: This step involves the reaction of 4-methylphenylamine with phthalic anhydride to form the phthalazinyl core.
Sulfonylation: The phthalazinyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with ethyl glycinate: Finally, the sulfonylated intermediate is coupled with ethyl glycinate under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for its biological effects .
Comparison with Similar Compounds
Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate can be compared with other similar compounds, such as:
4-Methyl-N-{2-[(E)-({2-[(Z)-(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]ethyl}imino)methyl]phenyl}benzenesulfonamide: This compound shares a similar sulfonyl group but differs in its overall structure and functional groups.
4-Methyl-N-(2-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethoxy}ethyl)benzenesulfonamide: Another compound with a sulfonyl group, but with different substituents and linkages.
Properties
IUPAC Name |
ethyl 2-[[2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]phenyl]sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-24(31)16-27-35(32,33)23-15-19(12-11-18(23)3)25-21-7-5-6-8-22(21)26(30-29-25)28-20-13-9-17(2)10-14-20/h5-15,27H,4,16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUYNZHGAYFDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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